molecular formula C11H12O8 B14748931 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester CAS No. 5202-32-4

2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester

Cat. No.: B14748931
CAS No.: 5202-32-4
M. Wt: 272.21 g/mol
InChI Key: YKHAKTVVJNESAQ-UHFFFAOYSA-N
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Description

2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains three carboxylic acid groups and a methoxy group

Preparation Methods

The synthesis of 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester involves several steps. One common method includes the esterification of 2,3,4-Furantricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Research into its biological activity includes studies on its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with key functional groups in the target molecules.

Comparison with Similar Compounds

Similar compounds to 2,3,4-Furantricarboxylic acid, 5-methoxy-, trimethyl ester include other furan derivatives such as 2,5-Furandicarboxylic acid and 2,3,4-Furantricarboxylic acid. Compared to these, this compound is unique due to the presence of the methoxy group and the specific arrangement of carboxylic acid groups, which confer distinct chemical and physical properties.

Properties

CAS No.

5202-32-4

Molecular Formula

C11H12O8

Molecular Weight

272.21 g/mol

IUPAC Name

trimethyl 5-methoxyfuran-2,3,4-tricarboxylate

InChI

InChI=1S/C11H12O8/c1-15-8(12)5-6(9(13)16-2)11(18-4)19-7(5)10(14)17-3/h1-4H3

InChI Key

YKHAKTVVJNESAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(O1)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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